Crotyl diphosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10O7P2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
[(E)-but-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C4H10O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h2-3H,4H2,1H3,(H,8,9)(H2,5,6,7)/b3-2+ |
InChI Key |
VPTVZDVITVNLTM-NSCUHMNNSA-N |
SMILES |
CC=CCOP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
C/C=C/COP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC=CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Enzymatic Biosynthesis of Crotyl Diphosphate
Phosphorylation Pathways from Crotyl Alcohol
The conversion of crotyl alcohol to crotyl diphosphate (B83284) can be achieved through enzymatic phosphorylation. A notable pathway involves two sequential phosphorylation reactions.
Two-Step Enzymatic Phosphorylation
The two-step enzymatic synthesis of crotyl diphosphate begins with the initial phosphorylation of crotyl alcohol to form crotyl monophosphate, followed by a second phosphorylation step that converts crotyl monophosphate into this compound.
The first step in the two-step phosphorylation pathway is the conversion of crotyl alcohol to crotyl monophosphate. This reaction involves the transfer of a phosphate (B84403) group to crotyl alcohol.
Several kinase enzyme systems have been identified and evaluated for their ability to catalyze the phosphorylation of crotyl alcohol to crotyl monophosphate. Hydroxyethylthiazole kinase (EC 2.7.1.50) and thiamine (B1217682) kinase (EC 2.7.1.89) are among the primary enzymes investigated for this conversion. google.comsmolecule.com These kinases facilitate the transfer of a phosphate group, typically from ATP, to crotyl alcohol. smolecule.com Research has characterized the performance of these kinases, with reported yields for the first phosphorylation step.
| Enzyme | EC Number | Source Organism | Yield (%) |
| Hydroxyethylthiazole kinase | 2.7.1.50 | Salmonella enterica | 78 |
| Thiamine kinase | 2.7.1.89 | Arabidopsis thaliana | 82 |
Table 1: Kinase Performance in First Phosphorylation Step
Studies have also explored the use of mevalonate (B85504) kinase (MK) from Saccharomyces cerevisiae for the phosphorylation of crotonol (crotyl alcohol), detecting the production of crotyl monophosphate. nih.gov
The enzymatic phosphorylation of crotyl alcohol to crotyl monophosphate by kinases such as hydroxyethylthiazole kinase and thiamine kinase requires specific cofactors for optimal activity. ATP serves as the phosphate group donor. smolecule.com Divalent metal ions such as Mg²⁺ or Mn²⁺ are typically required as cofactors, and K⁺ is also necessary for structural stability and optimal enzyme function. Reaction conditions often involve ATP concentrations ranging from 5 to 20 mM and the presence of Mg²⁺ or Mn²⁺, and K⁺.
The second step in the two-step enzymatic synthesis of this compound is the phosphorylation of crotyl monophosphate. This reaction adds a second phosphate group to form the diphosphate.
The conversion of crotyl monophosphate to this compound is mediated by isopentenyl phosphate kinases (IPKs). google.com These enzymes are responsible for transferring a second phosphate group, again typically from ATP, to crotyl monophosphate. IPKs have demonstrated activity with structural analogs, including crotyl monophosphate, due to their broad substrate promiscuity. google.com Studies have characterized the kinetic parameters of IPK towards crotyl monophosphate. nih.govnih.govresearchgate.net For instance, the Km of IPK from Methanothermobacter thermautotrophicus towards crotyl monophosphate was determined to be 1.28 mM, with a kcat of 153.14 s⁻¹. nih.govnih.govresearchgate.net This step can achieve high yields under ATP-rich conditions.
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s⁻¹) |
| Isopentenyl phosphate kinase (IPK) | Methanothermobacter thermautotrophicus | Crotyl monophosphate | 1.28 | 153.14 |
Table 2: Kinetic Parameters of IPK towards Crotyl Monophosphate nih.govnih.govresearchgate.net
Conversion of Crotyl Monophosphate to this compound
Substrate Promiscuity of Isopentenyl Phosphate Kinase with Analogues
Isopentenyl phosphate kinases (IPKs) are known for their role in the mevalonate pathway, where they phosphorylate isopentenyl monophosphate (IP) to isopentenyl diphosphate (IPP). nih.gov Research has demonstrated that IPKs exhibit broad substrate promiscuity, capable of accommodating structural analogues of their natural substrates, including dimethylallyl diphosphate. This promiscuity extends to various non-natural alkyl-monophosphates, making IPKs valuable biocatalysts for generating novel isoprenoids and their precursors, such as this compound from crotyl monophosphate. nih.govchemistryviews.orgnih.gov Studies have investigated the substrate breadth of IPKs from different Archaea, finding that many synthetic alkyl-monophosphate analogs can serve as viable substrates. chemistryviews.org The structural basis for this promiscuity has been explored through crystallographic studies, providing insights into the binding modes of natural and non-natural substrates. nih.gov
One-Step Enzymatic Diphosphorylation
An alternative, more direct route for this compound synthesis from crotyl alcohol involves a one-step enzymatic diphosphorylation.
Diphosphotransferase Enzyme Systems (e.g., Thiamine Diphosphokinase, 2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine Diphosphokinase)
Diphosphotransferases, classified under EC 2.7.6, can catalyze the direct transfer of a diphosphate group from a donor molecule, such as ATP, to an acceptor molecule like crotyl alcohol. google.com Enzymes like thiamine diphosphokinase (EC 2.7.6.2) and 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase (EC 2.7.6.3) are examples of enzymes that can facilitate this one-step conversion, bypassing the crotyl monophosphate intermediate. google.com This method can reduce reaction time compared to the two-step process, although it may require higher concentrations of ATP.
Interactive Table 1: Comparison of Two-Step vs. One-Step this compound Synthesis
| Parameter | Two-Step Method | One-Step Method |
| ATP Consumption | 2 mol/mol | 1 mol/mol |
| Reaction Time | 6–8 hours | 3–4 hours |
| Overall Yield | 70–82% | 75–88% |
| Enzyme Cost (USD/g) | 120 | 200 |
Source: Based on data from reference . Note: Enzyme costs are approximate and can vary.
Direct Diphosphate Group Transfer Mechanisms
The direct transfer of a diphosphate group typically involves a nucleophilic attack by the hydroxyl group of the alcohol substrate on the alpha-phosphorus atom of ATP or another diphosphate donor, followed by the departure of ADP or the corresponding leaving group. libretexts.orgnih.gov Diphosphotransferases facilitate this process by binding the substrates in an orientation that promotes the transfer of the diphosphate moiety. libretexts.org This mechanism differs from the two-step kinase-mediated phosphorylation, where phosphate groups are transferred sequentially.
Precursor Supply for Crotyl Alcohol Synthesis
Crotyl alcohol, the substrate for this compound biosynthesis, can be obtained through various routes, including the enzymatic reduction of related four-carbon compounds.
Enzymatic Reduction of Crotonyl-CoA (e.g., NADPH-dependent reductases)
Crotyl alcohol can be predominantly sourced from crotonyl-CoA through enzymatic reduction. google.com This conversion is often catalyzed by NADPH-dependent reductases. uniprot.orgnih.gov Engineered microorganisms, such as Escherichia coli strains expressing enoyl-CoA reductases from organisms like Candida albicans, have been shown to achieve high conversion efficiencies of crotonyl-CoA to crotyl alcohol under anaerobic conditions. Crotonyl-CoA carboxylase/reductase (CCR) enzymes are also known to catalyze the reduction of crotonyl-CoA to butyryl-CoA in an NADPH-dependent manner, and some can also perform reductive carboxylation. nih.govresearchgate.net Studies have investigated the stereochemistry of the hydrogen transfer from NADPH during the reduction of crotonyl-CoA. nih.gov
Interactive Table 2: Kinetic Parameters of Enzymes in this compound Pathway
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s⁻¹) |
| Hydroxyethylthiazole kinase (THK) | Escherichia coli | Crotonol | 8.35 | 1.24 |
| Isopentenyl phosphate kinase (IPK) | Methanothermobacter thermautotrophicus | Crotyl monophosphate | 1.28 | 153.14 |
| Aldehyde/alcohol dehydrogenase (ADHE2) | Clostridium acetobutylicum | Crotonyl-CoA | 2.34 | 1.15 |
Source: Based on data from reference researchgate.netd-nb.infonih.gov. Note: These parameters were determined in specific experimental setups and may vary.
Aldehyde Reductase-Mediated Conversion of Crotonaldehyde (B89634)
Another enzymatic route to synthesize crotyl alcohol is through the reduction of crotonaldehyde. google.comjscimedcentral.com This reaction can be catalyzed by various alcohol dehydrogenases (ADHs) or aldehyde reductases. jscimedcentral.comasm.org For instance, alcohol dehydrogenases from Saccharomyces cerevisiae, such as ADH6, can convert crotonaldehyde to crotyl alcohol. Some aldehyde reductases show high catalytic efficiency and lower Km values for crotonaldehyde compared to crotyl alcohol, indicating a preference for the aldehyde reduction. asm.org The conversion of crotonaldehyde to butanal, an intermediate in n-butanol production from crotyl alcohol, has also been explored using 2-enoate reductases. jscimedcentral.comresearchgate.net
Enzymology and Mechanistic Studies of Crotyl Diphosphate Utilizing Enzymes
Enzyme Kinetics and Catalytic Efficiency
Understanding the kinetic parameters of enzymes that interact with crotyl diphosphate (B83284) is crucial for elucidating their catalytic efficiency and regulatory mechanisms.
Substrate Specificity and Enzyme Promiscuity
Enzymes exhibit varying degrees of substrate specificity. Some enzymes are highly specific for crotyl diphosphate, while others can accept a range of prenyl diphosphates, demonstrating promiscuity.
This compound as a Substrate for Terpene Synthase Family Enzymes (e.g., Isoprene (B109036) Synthase)
Terpene synthases are a diverse family of enzymes that catalyze the formation of terpenes from allylic diphosphates. Isoprene synthase (IspS) from Populus alba has been shown to utilize (E)-crotyl diphosphate as a substrate. nih.gov Studies have determined the kinetic parameters for the conversion of (E)-crotyl diphosphate to isoprene by Populus alba IspS. nih.gov
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |
| (E)-Crotyl diphosphate | 140 ± 20 | 0.7 ± 0.1 | 0.005 |
This demonstrates that isoprene synthase can accept and process this compound, although its efficiency may vary compared to its natural substrate, dimethylallyl diphosphate (DMAPP).
Utilization by N-Prenyltransferases (e.g., KabA)
N-prenyltransferases catalyze the attachment of prenyl groups from prenyl diphosphates to nitrogen centers in acceptor molecules. KabA, an N-prenyltransferase involved in the biosynthesis of kainic acid, has been shown to utilize this compound as a substrate. wikipedia.orgwikipedia.orgwikipedia.org KabA can catalyze the prenylation of L-tryptophan with this compound to form a crotyl-L-tryptophan product. wikipedia.org Kinetic analysis of KabA with this compound has provided insight into its catalytic activity with this substrate. wikipedia.org
| Substrate | K_m (µM) | k_cat (s⁻¹) |
| This compound | 23 ± 3 | 0.015 ± 0.001 |
KabA's ability to utilize this compound highlights the enzyme's substrate promiscuity within the context of prenyl diphosphate donors. wikipedia.orgbiorxiv.org
Comparison with Isoprenyl Diphosphate Synthases
Isoprenyl diphosphate synthases typically catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic primer (like DMAPP) to form longer chain prenyl diphosphates such as geranyl diphosphate (GPP) and farnesyl diphosphate (FPP). core.ac.ukresearchgate.net While isoprenyl diphosphate synthases are generally specific for their allylic primer and IPP, N-prenyltransferases like KabA exhibit broader substrate specificity, including the ability to utilize shorter chain prenyl diphosphates like this compound, as well as longer ones like GPP and FPP. wikipedia.orgwikipedia.org This contrasts with the more constrained substrate range of typical isoprenyl diphosphate synthases, which primarily handle IPP and specific allylic diphosphate primers for chain elongation. core.ac.ukresearchgate.net The distinct substrate preferences and catalytic roles differentiate N-prenyltransferases like KabA from the chain-elongating isoprenyl diphosphate synthases. wikipedia.orgwikipedia.org
Molecular Mechanisms of Catalysis
The enzymatic conversion of substrates involving this compound proceeds through a series of well-defined steps, each governed by specific molecular interactions within the enzyme's active site.
Phosphate (B84403) Transfer Mechanisms
Phosphate transfer reactions are fundamental in biology, catalyzed by a broad range of enzymes known as phosphotransferases. These enzymes facilitate the movement of a phosphoryl group (PO₃²⁻) from one molecule to another. The mechanisms can involve direct transfer to an incoming nucleophile or proceed through a covalent enzyme-intermediate. Enzymes like alkaline phosphatase, protein tyrosine phosphatases, nucleotide diphosphate kinase, and P-ATPases utilize a two-stage reaction where an enzyme nucleophile forms a stable intermediate with the phosphorus atom before the leaving group is expelled. This intermediate is then attacked by a second nucleophile, often water, to complete the reaction and regenerate the free enzyme nih.gov.
In the context of this compound, enzymes involved in its synthesis or further modification may catalyze phosphate transfer steps. For instance, the formation of this compound from crotyl monophosphate involves a phosphorylation event. While specific details on this compound phosphate transfer mechanisms were not extensively detailed in the search results, the general principles of enzymatic phosphoryl transfer, often involving nucleophilic attack on the phosphorus atom and stabilization of the transition state, are applicable nih.govcore.ac.uklibretexts.org. Metal ions, particularly Mg²⁺, play a crucial role in many phosphoryl transfer reactions by coordinating to the phosphate groups and enhancing the electrophilicity of the phosphorus atom libretexts.org.
Diphosphate Removal Mechanisms
The removal of a diphosphate group from allylic diphosphates like this compound is a key step in the reactions catalyzed by enzymes such as terpene synthases. This process typically initiates the formation of a carbocation intermediate. Enzymes classified under EC 4.2.3, which are lyases that cleave carbon-oxygen bonds, are known to catalyze the removal of diphosphate with the simultaneous production of a product like butadiene google.comgoogle.comgoogle.com. The general mechanism involves the departure of the diphosphate group, leading to the generation of a carbocation google.comebi.ac.uk. This diphosphate removal is often facilitated by interactions with metal ions and specific amino acid residues in the active site that stabilize the developing negative charge on the departing diphosphate ebi.ac.uk.
Formation and Stabilization of Carbocation Intermediates
The removal of the diphosphate group from this compound results in the formation of a highly reactive allylic carbocation intermediate pnas.orgnih.gov. This carbocation is resonance-stabilized, with the positive charge delocalized across multiple carbon atoms ebi.ac.uk. The formation and subsequent stabilization of such carbocations are critical for the enzyme's catalytic function, guiding the reaction towards specific products. Terpene cyclases, which utilize prenyl diphosphates, are well-studied examples of enzymes that generate and manipulate carbocation intermediates nih.gov.
Enzymes stabilize these transient, positively charged species through various interactions within the active site. These can include electrostatic interactions with negatively charged amino acid residues or the partial negative charges of backbone carbonyls, as well as interactions with aromatic residues that can stabilize the positive charge through quadrupole effects ebi.ac.ukosti.gov. For example, in 5-epi-aristolochene synthase, backbone carbonyls and hydroxyl groups have been implicated in stabilizing carbocation intermediates ebi.ac.uk. Aromatic amino acids like tryptophan and histidine have also been shown to play critical roles in stabilizing intermediate carbocations in other terpene synthases osti.gov. The precise positioning of these residues within the active site dictates the fate of the carbocation, influencing subsequent cyclization or rearrangement reactions ebi.ac.uknih.govosti.gov.
Role of Co-factors (e.g., Mg²⁺, Mn²⁺, K⁺) in Enzyme Activity
Divalent metal ions, particularly Mg²⁺ and Mn²⁺, are essential cofactors for many enzymes that utilize diphosphate substrates, including those acting on this compound. These metal ions play multiple critical roles in the catalytic mechanism. They are often involved in binding and activating the diphosphate moiety of the substrate, facilitating its departure and the subsequent formation of the carbocation intermediate ebi.ac.uknih.govosti.gov. The metal ions coordinate with the negatively charged oxygen atoms of the diphosphate group, neutralizing some of the charge and making the phosphorus atom a better electrophile for nucleophilic attack or promoting the heterolytic cleavage of the carbon-oxygen bond libretexts.orgebi.ac.uk.
In addition to Mg²⁺ and Mn²⁺, K⁺ can also be involved as a cofactor in some of these enzymes google.com. The specific requirements for metal ions can vary depending on the enzyme. For example, DabA, an N-prenyltransferase that can utilize this compound, showed highest activity with Mg²⁺ as a cofactor, with no product observed in the absence of a divalent cation pnas.orgbiorxiv.org. The metal ions are typically coordinated by acidic amino acid residues, such as aspartate residues, often found in conserved motifs like the DDxxD motif in many terpene cyclases google.comosti.gov. This metal-binding site is crucial for orienting the substrate and stabilizing the transition states and intermediates of the reaction osti.gov.
Active Site Characterization and Protein Engineering
Understanding the enzyme's active site architecture is crucial for elucidating its catalytic mechanism and for potential protein engineering efforts.
Identification of Key Active Site Residues
The active site of enzymes that utilize this compound contains specific amino acid residues that are directly involved in substrate binding, catalysis, and cofactor coordination. These residues are often conserved across enzyme families that perform similar reactions. Techniques such as site-directed mutagenesis, structural analysis (e.g., X-ray crystallography), and sequence alignments are employed to identify these key residues osti.govbiorxiv.orgnih.gov.
In terpene cyclases, which handle diphosphate substrates, a highly conserved aspartate-rich motif, such as DDxxD, is commonly found in the active site and is essential for binding divalent metal ions (Mg²⁺ or Mn²⁺) that assist substrate binding and activate the diphosphate group google.comosti.gov. Other residues, including aromatic amino acids, have been identified as crucial for stabilizing the carbocation intermediates formed during the reaction osti.gov. For instance, studies on limonene (B3431351) synthase have highlighted the critical roles of specific tryptophan and histidine residues in carbocation stabilization osti.gov.
Mutagenesis Studies for Enhanced Catalytic Activity (e.g., THK M82V variant)
Mutagenesis studies have been conducted to enhance the catalytic activity of enzymes involved in the pathway leading to this compound. For instance, in the engineered pathway for converting crotonyl-CoA into this compound, the activity of hydroxyethylthiazole kinase (THK) from Escherichia coli was optimized. researchgate.netnih.gov Random mutagenesis coupled with a high-throughput screening assay was employed. researchgate.netnih.gov A resulting variant, THK M82V, showed an 8.6-fold higher activity compared to the wild-type enzyme. researchgate.netnih.gov This enhanced activity contributed to an increased titer of this compound in an in vitro reaction. researchgate.netnih.gov
| Enzyme Variant | Substrate | Relative Activity (vs Wild-Type) | This compound Titer (mM) |
| THK Wild-Type | Crotonol | 1.0 | Not specified (lower) |
| THK M82V | Crotonol | 8.6 | 0.76 |
Structural Insights from Homology Modeling and Molecular Docking
Homology modeling and molecular docking studies have been utilized to gain structural insights into the interaction of enzymes with this compound or its precursors. To understand the molecular mechanisms underlying the enhanced activity of the THK M82V variant, a homology modeling analysis of THK was conducted. nih.gov The modeled structure suggested that methionine at position 82 (M82) in the wild-type enzyme is adjacent to a loop that is part of the substrate-binding pocket. nih.gov This proximity might impede the binding of smaller substrate molecules. nih.gov The mutation of M82 to valine (V82) is proposed to relieve this hindrance, potentially improving substrate binding and thus catalytic efficiency. nih.gov Molecular docking studies have also been used in other contexts to predict how compounds, such as crotyl esters, might bind to protein targets and to understand the molecular interactions within binding sites. nih.govimist.ma
Implications of Structural Similarity with Dimethylallyl Diphosphate
This compound is structurally closely related to dimethylallyl diphosphate (DMAPP). google.com The primary difference between the two molecules is the position of a methyl group. google.com This structural similarity suggests that enzymes that naturally utilize DMAPP, such as isoprene synthases, may also be able to use this compound as a substrate. google.com Isoprene synthases typically catalyze the conversion of DMAPP into isoprene through a mechanism involving the elimination of diphosphate and the formation of a carbocation intermediate. google.com Given the structural resemblance, it is considered that isoprene synthase can potentially convert this compound into butadiene via a similar mechanism. google.com Isopentenyl phosphate kinase (IPK) from Methanothermobacter thermautotrophicus, which phosphorylates 3-butenyl phosphate to 3-butenyl diphosphate, has also shown promiscuity towards a range of substrates, including dimethylallyl phosphate, further highlighting the potential for enzymes in isoprenoid biosynthesis pathways to interact with crotyl-related compounds due to structural similarities. nih.gov
Isotope Effects in Reaction Mechanism Elucidation
Kinetic isotope effects (KIEs) are valuable tools for elucidating reaction mechanisms by providing insights into the transition state structure. wikipedia.org They involve observing the change in reaction rate when an atom is replaced by its isotope. wikipedia.org Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is not at a bond being broken or formed but still influences the reaction rate through changes in vibrational frequencies. wikipedia.org
Secondary δ-Deuterium Kinetic Isotope Effects on Solvolysis and Enzymatic Reactions
Secondary δ-deuterium kinetic isotope effects (δ-DKIEs) operate through four bonds from the reaction center and can provide information about the development of positive charge at a distal carbon in the transition state. nih.govacs.org Studies involving solvolysis reactions of allylic derivatives, including crotyl and dimethylallyl systems, have utilized δ-DKIEs to probe transition state structures. nih.govacs.org For instance, δ-DKIEs for the solvolysis of (E)-crotyl bromide have been determined. nih.govacs.org These effects are attributed to hyperconjugation between the methyl hydrogens and the π system as positive charge develops. nih.govacs.org The magnitude of the δ-DKIE can correlate with the extent of positive charge development and can help distinguish between dissociative and associative mechanisms. nih.govacs.org While research on δ-DKIEs has been applied to understand the mechanisms of enzymes utilizing isoprenoid substrates like dimethylallyl diphosphate, specific detailed studies focusing solely on the secondary δ-deuterium kinetic isotope effects directly on enzymatic reactions utilizing this compound were not prominently found in the provided search results. nih.govacs.orgresearchgate.net However, the principles of using δ-DKIEs to understand transition states in allylic systems are relevant to the study of enzymes acting on this compound. nih.govacs.org
Metabolic Roles and Pathway Integration of Crotyl Diphosphate
Precursor in Natural Product Biosynthesis
In natural biological systems, all terpene and terpenoid compounds are synthesized from two universal five-carbon (C5) precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tugraz.atresearchgate.netnih.govnih.gov These fundamental building blocks are produced through two distinct and well-established metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of eukaryotes, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and many bacteria. tugraz.atnih.govencyclopedia.pub The vast diversity of over 50,000 known isoprenoids arises from the subsequent condensation and modification of IPP and DMAPP. youtube.com Current scientific literature does not recognize crotyl diphosphate, a four-carbon (C4) molecule, as a natural intermediate within these canonical terpene biosynthesis pathways.
The biosynthesis of specific classes of isoprenoids proceeds from linear prenyl diphosphate precursors of varying lengths, which are themselves formed from IPP and DMAPP. encyclopedia.pub Monoterpenes (C10) are derived from geranyl diphosphate (GPP), sesquiterpenes (C15) from farnesyl diphosphate (FPP), and diterpenes (C20) from geranylgeranyl diphosphate (GGPP). tugraz.at Given that this compound is not a recognized precursor in the MVA or MEP pathways, it does not serve as a natural building block in the biosynthesis of these major isoprenoid classes.
Role in Non-Natural Compound Production
The significance of this compound lies in its application within engineered biological systems for the synthesis of valuable industrial chemicals, most notably 1,3-butadiene.
This compound has been identified as a direct precursor for the bio-production of 1,3-butadiene. researchgate.net This conversion involves an elimination reaction where the diphosphate group is removed, forming the conjugated diene. This chemical transformation is analogous to the reaction catalyzed by isoprene (B109036) synthase, a natural enzyme that converts DMAPP into isoprene by eliminating a diphosphate group. nih.govresearchgate.net
Research has proposed that enzymes belonging to the broader terpene synthase family can be harnessed to catalyze the conversion of this compound (or its monophosphate form) into butadiene. google.com These enzymes are known for their ability to handle prenyl diphosphate substrates and facilitate complex carbocation rearrangements and elimination reactions, making them suitable candidates for repurposing in synthetic pathways. google.com
Metabolic engineers have successfully designed and constructed artificial pathways to produce this compound from common metabolic intermediates. One such pathway begins with crotonyl-CoA, a metabolite derived from fatty acid metabolism or amino acid degradation. researchgate.net This engineered route converts crotonyl-CoA to this compound in three enzymatic steps, establishing a direct link between central metabolism and the target molecule, butadiene. researchgate.net
The pathway involves the reduction of crotonyl-CoA to crotyl alcohol, which is then sequentially phosphorylated to crotyl monophosphate and finally to this compound. researchgate.net This multi-step enzymatic cascade has been constructed using enzymes sourced from different organisms, showcasing a key strategy in synthetic biology. researchgate.net
| Enzyme | Source Organism | Substrate | Product |
| Aldehyde/alcohol dehydrogenase (ADHE2) | Clostridium acetobutylicum | Crotonyl-CoA | Crotyl alcohol |
| Hydroxyethylthiazole kinase (THK) | Escherichia coli | Crotyl alcohol | Crotyl monophosphate |
| Isopentenyl phosphate kinase (IPK) | Methanothermobacter thermautotrophicus | Crotyl monophosphate | This compound |
This table outlines the enzymes used in an engineered pathway to convert Crotonyl-CoA into this compound, the direct precursor for butadiene. researchgate.net
Intermediary Role in Engineered Metabolic Pathways
This compound serves as a quintessential example of a non-natural intermediate specifically created for an engineered metabolic pathway. Its role is to act as a bridge, connecting a readily available cellular metabolite (crotonyl-CoA) to a desired industrial product (1,3-butadiene) that is not naturally synthesized by the host organism. researchgate.net
The design of such pathways is a cornerstone of modern metabolic engineering. By assembling enzymes from diverse biological sources, scientists can create novel biochemical routes that channel metabolic flux toward the production of high-value, non-natural compounds. nih.govmdpi.com The successful construction of a pathway that proceeds via this compound demonstrates the potential to replace petrochemical-based manufacturing with sustainable, bio-based production from renewable feedstocks like glucose. nih.gov
Reconstruction of Pathways in Heterologous Hosts (e.g., Methylobacterium extorquens AM1, Escherichia coli)
The biosynthesis of this compound, a key precursor for valuable chemicals, has been successfully demonstrated in heterologous microbial hosts through metabolic engineering. The methylotrophic bacterium Methylobacterium extorquens AM1 (recently reclassified as Methylorubrum extorquens AM1) has been a primary focus for this reconstruction due to its native production of crotonyl-CoA, a direct precursor for the engineered pathway. nih.govresearchgate.net
In a notable study, a synthetic pathway was constructed in M. extorquens AM1 to convert the endogenous crotonyl-CoA pool to this compound. researchgate.net This engineered pathway involved the expression of three heterologous enzymes sourced from different microorganisms to create a novel metabolic route. researchgate.net The pathway proceeds in three steps:
Reduction of crotonyl-CoA to crotonol, catalyzed by an aldehyde/alcohol dehydrogenase.
Phosphorylation of crotonol to crotyl monophosphate.
A final phosphorylation step to yield this compound.
The specific enzymes selected for this pathway were chosen for their catalytic activities and suitability for expression in the host organism. An aldehyde/alcohol dehydrogenase (ADHE2) from Clostridium acetobutylicum was used to convert crotonyl-CoA to crotonol. researchgate.net For the subsequent phosphorylation steps, a hydroxyethylthiazole kinase (THK) from Escherichia coli and an isopentenyl phosphate kinase (IPK) from Methanothermobacter thermautotrophicus were utilized to produce crotyl monophosphate and the final product, this compound, respectively. researchgate.netresearchgate.net
Initial in vivo experiments where these enzymes were overexpressed in M. extorquens AM1 did not yield detectable this compound directly from the native crotonyl-CoA. researchgate.net However, the engineered strain was able to successfully produce intracellular this compound when fed with exogenous crotonol, confirming the functionality of the phosphorylation segment of the pathway. researchgate.net To improve the efficiency of the pathway, the rate-limiting enzyme, THK, was subjected to random mutagenesis. This effort led to the isolation of a variant (THKM82V) with an 8.6-fold higher activity than the wild-type enzyme. researchgate.net This enhanced enzyme activity significantly increased the titer of this compound in one-pot in vitro reactions, demonstrating the potential of protein engineering to optimize reconstructed pathways. researchgate.net
While M. extorquens AM1 offers the advantage of a native crotonyl-CoA supply, Escherichia coli is another widely used and well-characterized heterologous host for metabolic engineering. pnnl.govsciencedaily.com The construction of pathways in E. coli often requires more extensive engineering, as it may not naturally produce the immediate precursor in high quantities. However, its rapid growth and the vast array of available genetic tools make it a versatile platform for producing a wide range of natural products and chemicals. pnnl.govnih.gov
| Enzyme | Abbreviation | Source Organism | Reaction Catalyzed | Substrate | Km (mM) | kcat (s-1) |
|---|---|---|---|---|---|---|
| Aldehyde/alcohol dehydrogenase | ADHE2 | Clostridium acetobutylicum | Crotonyl-CoA → Crotonol | Crotonyl-CoA | 2.34 | 1.15 |
| Hydroxyethylthiazole kinase | THK | Escherichia coli | Crotonol → Crotyl monophosphate | Crotonol | 8.35 | 1.24 |
| Isopentenyl phosphate kinase | IPK | Methanothermobacter thermautotrophicus | Crotyl monophosphate → this compound | Crotyl monophosphate | 1.28 | 153.14 |
Linkage to Central Carbon Metabolism and Precursor Supply
The efficiency of any heterologously expressed biosynthetic pathway is critically dependent on its integration with the host's central carbon metabolism (CCM). The CCM provides the essential building blocks (precursors), energy (ATP), and reducing power (NADH, NADPH) required for the synthesis of the target molecule. ucsd.edu For this compound production, the primary precursor is crotonyl-CoA, which is an intermediate in several key metabolic pathways. hmdb.ca
In M. extorquens AM1, the supply of crotonyl-CoA is intrinsically linked to its unique C1 metabolism. This bacterium utilizes the ethylmalonyl-CoA (EMC) pathway to assimilate C1 compounds like methanol (B129727) into multi-carbon intermediates. nih.govnih.gov The EMC pathway is a core component of the central metabolism in M. extorquens AM1, converting acetyl-CoA and glyoxylate, and it naturally produces crotonyl-CoA as an intermediate. nih.govnih.gov This makes M. extorquens AM1 an advantageous host, as the precursor for the engineered this compound pathway is supplied by a native, high-flux pathway. The EMC pathway itself is fed by acetyl-CoA, which is generated from the assimilation of methanol via the serine cycle or from the catabolism of multi-carbon sources through pathways like the TCA cycle. nih.govnih.gov
In other hosts like E. coli, crotonyl-CoA is not a major metabolite of the primary CCM pathways (glycolysis, pentose phosphate pathway, and TCA cycle). kegg.jpgenome.jp Instead, it is typically an intermediate in fatty acid β-oxidation and the catabolism of certain amino acids, such as lysine and tryptophan. hmdb.cawikipedia.org Therefore, to achieve high-level production of this compound in E. coli, metabolic engineering strategies must be employed to channel carbon flux from central metabolites towards crotonyl-CoA. This can involve:
Enhancing Acetyl-CoA Supply: Acetyl-CoA is the fundamental two-carbon building block for many biosynthetic pathways, including those leading to crotonyl-CoA. Engineering efforts often focus on increasing the intracellular pool of acetyl-CoA derived from pyruvate, which is the end-product of glycolysis. nih.gov
Introducing Heterologous Pathways: Expressing genes from other organisms that directly convert central metabolites to crotonyl-CoA. For example, pathways that reverse the β-oxidation cycle can be used to synthesize crotonyl-CoA from acetyl-CoA.
Blocking Competing Pathways: Deleting or downregulating genes of pathways that consume acetyl-CoA or other key precursors, thereby redirecting carbon flux towards the desired product pathway. nih.gov
The supply of cofactors is also crucial. The conversion of crotonyl-CoA to crotonol by ADHE2 is a reductive step requiring NADH or NADPH. researchgate.net The phosphorylation steps catalyzed by THK and IPK require ATP. The host's central metabolism, particularly the pentose phosphate pathway for NADPH and glycolysis/TCA cycle for NADH and ATP, must provide these cofactors in sufficient quantities to support the engineered pathway. ucsd.edu
| Precursor/Cofactor | Role in Pathway | Originating Central Metabolic Pathway(s) |
|---|---|---|
| Crotonyl-CoA | Direct precursor | Ethylmalonyl-CoA Pathway (in M. extorquens), Fatty Acid Metabolism, Lysine Degradation |
| Acetyl-CoA | Building block for Crotonyl-CoA | Glycolysis, Pyruvate Dehydrogenase Complex, TCA Cycle |
| ATP | Energy for phosphorylation steps | Glycolysis, Oxidative Phosphorylation (TCA Cycle) |
| NADH/NADPH | Reducing power for Crotonyl-CoA reduction | Glycolysis, Pentose Phosphate Pathway, TCA Cycle |
Advanced Research Methodologies for Crotyl Diphosphate Studies
In Vitro Enzymatic Assay Development
Developing robust in vitro enzymatic assays is fundamental to characterizing the enzymes involved in crotyl diphosphate (B83284) metabolism. These assays allow for controlled study of enzyme kinetics, substrate specificity, and the impact of various reaction conditions. nih.govd-nb.info
One-Pot Reaction Systems for Sequential Conversions
One-pot reaction systems offer a streamlined approach for studying sequential enzymatic conversions leading to or from crotyl diphosphate. This method involves combining purified enzymes or crude cell lysates in a single reaction vessel. nih.govd-nb.info This strategy simplifies process control and optimization compared to multi-step reactions requiring intermediate purification. nih.govd-nb.info A significant advantage of one-pot systems is their efficiency in identifying promiscuous enzymes capable of catalyzing reactions within a pathway, providing a basis for further metabolic engineering. nih.govd-nb.info
For example, an in vitro one-pot strategy has been successfully applied for the sequential conversion of crotonol into this compound. This process involved identifying and utilizing three enzymes: an aldehyde/alcohol dehydrogenase (ADHE2) to convert crotonyl-CoA to crotonol, a hydroxyethylthiazole kinase (THK) to phosphorylate crotonol to crotyl monophosphate, and an isopentenyl phosphate (B84403) kinase (IPK) to further phosphorylate crotyl monophosphate to this compound. nih.govd-nb.info
Optimization of Reaction Conditions (e.g., pH, temperature, substrate/cofactor concentrations)
Optimizing reaction conditions is critical for maximizing enzyme activity and product yield in enzymatic assays. Key parameters include pH, temperature, and the concentrations of substrates and cofactors. nih.govd-nb.inforesearchgate.netmdpi.comkhanacademy.org
Enzymes typically exhibit optimal activity within specific pH and temperature ranges. khanacademy.orgnih.gov Deviations from these optima can reduce enzyme activity and even lead to denaturation at extreme values. khanacademy.orgnih.gov For multi-enzymatic reactions in a one-pot system, selecting conditions that represent a compromise for all participating enzymes is often necessary, especially when reactions occur simultaneously. mdpi.com
Studies on the enzymes involved in this compound synthesis have demonstrated the importance of these factors. For instance, the kinetic parameters (Km and kcat) for THK, IPK, and ADHE2 acting on their respective substrates (crotonol, crotyl monophosphate, and crotonyl-CoA) have been determined, providing valuable data for optimization efforts. nih.govresearchgate.net
Data on the kinetic parameters of enzymes involved in this compound synthesis:
| Enzyme | Substrate | Km (mM) | kcat (s-1) |
| THK | Crotonol | 8.35 | 1.24 |
| IPK | Crotyl monophosphate | 1.28 | 153.14 |
| ADHE2 | Crotonyl-CoA | 2.34 | 1.15 |
Optimal concentrations of substrates and cofactors, such as ATP and MgCl2, are also crucial for efficient enzymatic conversion. d-nb.infolibretexts.org For example, reaction mixtures for detecting this compound production from crotonol have been optimized to contain specific concentrations of Tris-HCl buffer (pH 8.0), MgCl2, KCl, ATP, dithiothreitol, glycerol, and cell extracts. d-nb.info The Mg2+/ATP ratio can also be adjusted to optimize enzyme activity. biorxiv.org
High-Throughput Screening Techniques
High-throughput screening (HTS) techniques are invaluable for rapidly evaluating large numbers of enzyme variants or microbial strains to identify those with improved catalytic efficiency or novel activities related to this compound. nih.govd-nb.inforesearchgate.netmdpi.comnih.gov
Colorimetric Assays for Enzyme Activity Optimization
Colorimetric assays are commonly employed in HTS for enzyme activity optimization due to their simplicity and adaptability to multi-well plate formats. d-nb.infomdpi.comlabcluster.com These assays typically involve a reaction that produces a colored product or causes a change in color that can be measured spectrophotometrically. mdpi.comlabcluster.comcreative-enzymes.com The intensity of the color is often proportional to the enzyme activity. labcluster.com
A high-throughput screening colorimetric assay has been developed and used to optimize the activity of THK, a rate-limiting enzyme in the conversion of crotonol to this compound. nih.govresearchgate.net This assay allowed for the screening of a large library of THK variants generated through random mutagenesis. nih.govresearchgate.net
Screening for Promiscuous Enzymes and Novel Pathway Identification
HTS is a powerful tool for identifying promiscuous enzymes – those that can catalyze reactions beyond their primary physiological function – and for discovering novel enzymatic pathways involving this compound. nih.govd-nb.info By screening enzyme libraries against non-native substrates like crotonol or crotyl monophosphate, researchers can identify biocatalysts capable of performing desired transformations. nih.govd-nb.infonih.gov
The one-pot reaction strategy, coupled with HTS, has been effective in identifying promiscuous enzymes contributing to butadiene synthesis from crotonyl-CoA via this compound. nih.govd-nb.info This approach led to the identification of THK, IPK, and ADHE2 as enzymes capable of catalyzing the required steps. nih.govd-nb.info Screening efforts have also successfully isolated kinase variants, such as THKM82V, with significantly improved catalytic efficiency towards crotonol, leading to increased this compound production. nih.govresearchgate.netnih.gov
Detailed finding from THK variant screening:
| THK Variant | Activity relative to Wild-Type | This compound Titer (mM) | Conversion from Crotonol (%) |
| Wild-Type | 1x | Not specified (lower) | Not specified (lower) |
| THKM82V | 8.6x | 0.76 | 7.6 |
Analytical Techniques for Detection and Monitoring
Accurate detection and monitoring of this compound and related intermediates are essential for assay development, pathway engineering, and process optimization. Various analytical techniques are employed for this purpose. nih.govd-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly used technique for analyzing crotyl monophosphate and this compound in reaction mixtures. d-nb.info This hyphenated technique combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry, allowing for the identification and quantification of these phosphorylated compounds. d-nb.info Samples from enzymatic reactions can be quenched and processed (e.g., by adding cold methanol (B129727) and centrifugation) before LC-MS analysis. d-nb.info
While not specifically focused on this compound, general analytical methods for detecting and monitoring various compounds in biological and environmental samples include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). bibliotekanauki.plnih.govsepscience.com These techniques, or adaptations thereof, could potentially be applied or further developed for this compound analysis depending on the specific research context and sample type. UV-Vis spectroscopy is also a fundamental technique used in stability studies and for monitoring changes in molecular structure, which could be relevant for analyzing compounds in enzymatic reactions. sepscience.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used for the identification and quantification of metabolites, including phosphorylated compounds like this compound. LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry.
In the context of this compound research, LC-MS is employed to detect and measure the levels of this compound and related intermediates, such as crotyl monophosphate, in biological samples or reaction mixtures. This is particularly relevant in studies involving engineered microorganisms or in vitro enzymatic assays aimed at producing this compound. For instance, LC-MS analysis has been used to detect and quantify intracellular this compound accumulated in engineered Methylobacterium extorquens AM1 strains researchgate.net. The extracted ion chromatogram (EIC) obtained from LC-MS analysis allows for the visualization and measurement of specific compounds like crotyl monophosphate and this compound researchgate.net.
Quantification of isoprenyl-diphosphates, which share structural similarities with this compound, presents challenges due to their amphipathic nature, low abundance, and susceptibility to hydrolysis nih.gov. LC-MS methods offer enhanced sensitivity for these compounds, although they may still require extraction from substantial amounts of sample material nih.gov. Protocols involving LC-MS have been developed for the accurate measurement of isoprenyl-phosphates in plant materials using internal standards nih.gov.
LC-MS, particularly with techniques like multiple reaction monitoring (MRM), offers sensitivity, accuracy, and specificity for targeted metabolite analysis researchgate.net. Hydrophilic interaction liquid chromatography (HILIC) coupled to MS has gained popularity for the untargeted analysis of polar metabolites, including nucleotide cofactors and central carbon metabolites, although ion suppression effects can impact sensitivity for low-abundant analytes in complex matrices researchgate.net.
Gas Chromatography (GC) for Volatile Product Detection
Gas Chromatography (GC) is an analytical technique used to separate and detect volatile compounds. While this compound itself is not volatile, GC is valuable in studies involving its enzymatic conversion into volatile products, such as butadiene.
The enzymatic conversion of this compound into butadiene involves the removal of a diphosphate group, a reaction that can be catalyzed by enzymes belonging to the terpene synthase family, such as isoprene (B109036) synthase google.com. GC analysis can be used to detect and quantify the volatile butadiene produced from such enzymatic reactions. Studies investigating the enzymatic production of butadiene from precursors like crotyl alcohol or this compound have utilized GC to monitor the formation of the volatile diene google.com.
GC, often coupled with Mass Spectrometry (GC-MS), is a standard technique for analyzing volatile organic compounds (VOCs) in various matrices bath.ac.uk, frontiersin.org, mdpi.com. This includes the analysis of volatile products from enzymatic reactions or microbial cultures. For example, GC-MS has been used to identify and quantify volatile compounds in food products and to study the thermal degradation products of various substances, including those that might yield volatile hydrocarbons researchgate.net, frontiersin.org, mdpi.com. The use of techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS allows for the analysis of volatile profiles from different samples frontiersin.org, mdpi.com.
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering play a crucial role in understanding and manipulating the enzymes involved in this compound biosynthesis and metabolism. These approaches enable the identification, cloning, and expression of relevant genes, as well as the modification of enzymes to improve their activity or specificity.
Gene Cloning and Heterologous Expression of Enzymes
Gene cloning involves isolating and making copies of a specific gene, while heterologous expression refers to the production of a protein from a cloned gene in a host organism different from its natural source. This allows researchers to study the function of individual enzymes in isolation and to produce sufficient quantities of the enzyme for biochemical characterization and applications.
Research into the biosynthesis of this compound, particularly in the context of creating pathways for butadiene production, has involved identifying and cloning genes encoding enzymes that catalyze the conversion of precursors to this compound. For instance, a metabolic pathway to convert crotonyl-CoA into this compound in Methylobacterium extorquens AM1 involved identifying and cloning genes for three key enzymes: a hydroxyethylthiazole kinase (THK), an isopentenyl phosphate kinase (IPK), and an aldehyde/alcohol dehydrogenase (ADHE2) nih.gov, researchgate.net. These genes were then heterologously overexpressed in M. extorquens AM1 to enable the production of this compound from supplied crotonol nih.gov.
Gene cloning and heterologous expression are fundamental techniques in enzyme research, allowing for the production of recombinant proteins for detailed study nzytech.com, nih.gov. This is essential for characterizing enzyme kinetics, substrate specificity, and for downstream applications like directed evolution.
Random Mutagenesis and Directed Evolution for Enzyme Improvement
Random mutagenesis and directed evolution are powerful strategies used to engineer enzymes with improved properties, such as increased activity, altered substrate specificity, or enhanced stability. Random mutagenesis introduces random changes into the DNA sequence of a gene, creating a library of enzyme variants. Directed evolution involves applying selective pressure or screening methods to identify variants with desired characteristics from this library.
In the effort to enhance the production of this compound, random mutagenesis has been applied to optimize the activity of key enzymes in the biosynthetic pathway. For example, the activity of hydroxyethylthiazole kinase (THK), identified as a rate-limiting enzyme in the conversion of crotonol to this compound, was optimized through random mutagenesis coupled with a high-throughput screening assay nih.gov. A resulting variant, THKM82V, showed significantly higher activity compared to the wild-type enzyme, leading to increased this compound titers in in vitro reactions nih.gov, researchgate.net.
Directed evolution, which often incorporates random mutagenesis and screening or selection, is a widely used approach for improving enzyme function without requiring detailed structural information nih.gov, illinois.edu, nih.gov. It mimics natural evolution in a laboratory setting to generate enzyme variants with desired traits nih.gov, nih.gov. Techniques like error-prone PCR and saturation mutagenesis are common methods for generating genetic diversity in directed evolution experiments mpg.de, nih.gov.
Structural Biology and Computational Methods
Structural biology and computational methods provide insights into the three-dimensional structure of enzymes involved in this compound metabolism and allow for the prediction of enzyme-substrate interactions.
Homology Modeling and Molecular Docking for Enzyme-Substrate Interactions
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein (a template). Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand (such as a substrate or inhibitor) to a protein.
These methods are valuable for understanding how enzymes interact with this compound or its precursors and products. Homology modeling can provide a structural basis for enzymes involved in this compound pathways when experimental structures are not available. Molecular docking can then be used to predict how this compound or other molecules bind to the active site of these modeled enzymes.
Homology modeling has been used to explore the structure of enzymes involved in this compound biosynthesis. For instance, homology modeling was conducted for hydroxyethylthiazole kinase (THK) to investigate its interaction with the substrate crotonol d-nb.info. This involved constructing 3D structure models using programs like Swiss-Model and performing enzyme-ligand docking using tools such as AutoDockVina d-nb.info. Such studies can provide clues about residues important for substrate binding and catalysis.
Molecular docking is a widely used tool in computational biology for understanding molecular interactions, including drug-protein binding frontiersin.org, aaru.edu.jo, biorxiv.org. It can predict binding conformations and affinities frontiersin.org, biorxiv.org. While results from docking studies using homology models can be mixed, they can still provide useful insights, particularly when the homology model has high backbone quality biorxiv.org. Molecular docking is often used to predict how ligands interact with the binding sites of target proteins frontiersin.org, aaru.edu.jo.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15818139 |
| Crotonyl-CoA | Not found |
| Crotonol | Not found |
| Crotyl monophosphate | 6365393 |
| Butadiene | 6335 |
| ATP | 5950 |
| ADP | 6022 |
| Hydroxyethylthiazole kinase (THK) | Not applicable (enzyme) |
| Isopentenyl phosphate kinase (IPK) | Not applicable (enzyme) |
| Aldehyde/alcohol dehydrogenase (ADHE2) | Not applicable (enzyme) |
| Isoprene synthase | Not applicable (enzyme) |
| Geranylgeranyl diphosphate (GGPP) | 64491 |
| Geranylgeraniol (GGOH) | 5280450 |
| Thiamine (B1217682) diphosphokinase | Not applicable (enzyme) |
| 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase | Not applicable (enzyme) |
| Mevalonate (B85504) kinase (MK) | Not applicable (enzyme) |
| Thiamine kinase | Not applicable (enzyme) |
Data Tables
Based on the search results, here is an example of data that could be presented in a table, illustrating the kinetic parameters of enzymes involved in the conversion of crotonyl-CoA to this compound.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |
| THK | Crotonol | 8.35 | 1.24 |
| IPK | Crotyl monophosphate | 1.28 | 153.14 |
| ADHE2 | Crotonyl-CoA | 2.34 | 1.15 |
Another potential data table could summarize the increase in enzyme activity after mutagenesis:
| Enzyme | Variant | Fold Increase in Activity (vs. wild-type) |
| THK | THKM82V | 8.6 |
Synthetic Biology and Metabolic Engineering Applications
Design and Construction of Engineered Biosynthetic Pathways
Engineering biosynthetic pathways involving crotyl diphosphate (B83284) focuses on creating or modifying enzymatic routes within microorganisms to produce desired compounds. nih.gov This often involves the introduction of heterologous enzymes and the optimization of existing metabolic steps. nih.gov
Pathway Optimization for Enhanced Crotyl Diphosphate Production
Enhancing the production of this compound often requires the manipulation of specific enzymes within the engineered pathway. For instance, in the conversion of crotonyl-CoA to this compound, enzymes like hydroxyethylthiazole kinase (THK) and isopentenyl phosphate (B84403) kinase (IPK) are crucial. nih.gov Optimization efforts can involve improving the catalytic efficiency of these enzymes. For example, a variant of THK (THKM82V) from Escherichia coli showed significantly higher activity towards crotonol, a precursor to this compound, leading to increased this compound titers in in vitro reactions. nih.gov
Data Table: Enzyme Kinetics in this compound Pathway Engineering
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) |
| Hydroxyethylthiazole kinase (THK) | Escherichia coli | Crotonol | 8.35 | 1.24 |
| Isopentenyl phosphate kinase (IPK) | Methanothermobacter thermautotrophicus | Crotyl monophosphate | 1.28 | 153.14 |
| Aldehyde/alcohol dehydrogenase (ADHE2) | Clostridium acetobutylicum | Crotonyl-CoA | 2.34 | 1.15 |
Note: Data extracted from research on engineering Methylobacterium extorquens AM1 for butadiene precursor production. nih.gov
Engineering Microorganisms for Production of Downstream Products
This compound serves as a direct precursor for various downstream products. nih.gov Metabolic engineering of microorganisms, such as Methylobacterium extorquens AM1, has been explored to convert precursors like crotonyl-CoA into this compound, which can then be further processed into valuable chemicals like butadiene. nih.govnih.gov While direct production of this compound from crotonyl-CoA in engineered M. extorquens AM1 proved challenging, the strain was able to produce intracellular this compound when supplied with exogenous crotonol. nih.govresearchgate.net This highlights the potential for engineered microorganisms to produce downstream products utilizing this compound as an intermediate. epo.orgjustia.com
Production of Non-Native Prenyl Diphosphates and Analogs
Synthetic biology approaches leverage the promiscuity of enzymes involved in prenyl diphosphate biosynthesis to produce non-native prenyl diphosphates and analogs. nih.gov this compound, being a prenyl diphosphate, can be a substrate or an analog in such engineered pathways. The use of enzymes like isopentenyl phosphate kinase (IPK) has shown the capacity to utilize various non-native alkyl monophosphates, suggesting its potential in creating a diversity of non-natural prenyl diphosphates. nih.gov
Expansion of Natural Product Chemical Space
The ability to generate non-native prenyl diphosphates, including those related to this compound, contributes to the expansion of the chemical space of natural products. nih.govresearchgate.net By providing alternative prenyl donors or utilizing enzymes with broad substrate specificity, synthetic biology allows for the biosynthesis of novel compounds that may not be found in nature. nih.govscielo.br This expansion can lead to the discovery of molecules with new or improved biological activities. nih.govnih.govresearchgate.net
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic synthesis strategies combine the specificity of enzymatic reactions with the versatility of chemical transformations for the production of complex molecules like this compound and its derivatives. ebi.ac.ukresearchgate.netbeilstein-journals.orgthieme-connect.com For instance, the enzymatic conversion of crotyl alcohol to this compound can be achieved through a two-step phosphorylation involving kinases or a one-step diphosphorylation using diphosphotransferases. These enzymatic steps can be integrated into broader synthetic schemes to produce this compound or utilize it as a building block for more intricate structures. google.com One-pot reaction systems employing enzymes like THK and IPK have been demonstrated for producing this compound from crotonol. researchgate.net
Future Directions and Research Perspectives
Discovery of Novel Enzymes and Pathways Involving Crotyl Diphosphate (B83284)
The exploration for novel enzymes that can utilize or produce crotyl diphosphate is a key area of future research. While isopentenyl phosphate (B84403) kinases (IPKs) are known to catalyze the phosphorylation of crotyl monophosphate to this compound, exhibiting broad substrate promiscuity, the discovery of enzymes with higher specificity or efficiency for this compound is ongoing. Research has identified enzymes like hydroxyethylthiazole kinase (THK) from Escherichia coli and IPK from Methanothermobacter thermautotrophicus as components in engineered pathways for this compound production from crotonyl-CoA. d-nb.infonih.govresearchgate.net
Efforts are also directed towards identifying enzymes capable of utilizing this compound as a substrate for the synthesis of novel molecules. For instance, terpene synthases, known for catalyzing the conversion of allylic diphosphate esters into terpenes, are being investigated for their potential to accept this compound and produce butadiene or other C4 compounds. google.com The structural fold of terpene cyclases has even been shown to be repurposed in algal neurotoxin biosynthesis for N-prenyltransferase activity, suggesting potential for discovering enzymes with unexpected substrate specificities for this compound. pnas.org
Novel pathways involving this compound are being constructed and explored, particularly for the biosynthesis of non-natural products like butadiene. d-nb.infonih.govresearchgate.net This involves identifying and assembling enzymes that can convert readily available precursors, such as crotonyl-CoA or crotonol, into this compound, and then further transform it into desired products. d-nb.infonih.govresearchgate.net
Advanced Strategies in Enzyme Engineering for Tailored Specificities
Enzyme engineering plays a crucial role in optimizing the activity and specificity of enzymes involved in this compound metabolism. Directed evolution and rational design are being employed to enhance the catalytic efficiency of key enzymes in biosynthetic pathways. For example, random mutagenesis and high-throughput screening have been used to improve the activity of THK towards crotonol, a precursor to this compound, leading to increased production of this compound in in vitro reactions. d-nb.infonih.govresearchgate.net A specific variant, THKM82V, showed significantly higher activity compared to the wild-type enzyme. d-nb.infonih.govresearchgate.net
Integration of In Vitro and In Vivo Systems for Complex Biosynthesis
Integrating in vitro and in vivo systems offers powerful approaches for studying and manipulating pathways involving this compound. In vitro systems, such as cell-free protein synthesis (CFPS) and one-pot reactions, allow for rapid prototyping and optimization of enzymatic cascades without the complexities of cellular regulation. nih.govresearchgate.netnih.gov This is particularly useful for identifying promiscuous enzymes and characterizing their activity with non-native substrates like this compound precursors. nih.govresearchgate.net
In vivo systems, on the other hand, provide the necessary cellular machinery and metabolic context for the complete biosynthesis of complex molecules. Researchers have successfully engineered microorganisms like Methylobacterium extorquens AM1 to produce this compound from supplied crotonol by heterologously expressing the necessary enzymes. d-nb.infonih.govresearchgate.net
Future research will involve the further integration of these approaches. This could include using in vitro systems for initial enzyme discovery and pathway optimization, followed by the transfer of engineered pathways into in vivo hosts for scalable production. Strategies like compartmentalization within cells or the use of synthetic organelles could further enhance the efficiency and specificity of multi-enzyme pathways involving this compound.
Exploration of this compound in Diverse Biological Systems
While research on this compound has been prominent in the context of terpene biosynthesis and the production of industrial chemicals like butadiene, its role and potential in other diverse biological systems are areas for future exploration. d-nb.infonih.govresearchgate.net Given its structural similarity to common prenyl diphosphates like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), this compound could potentially be involved in or utilized by enzymes in other metabolic pathways. pnas.orgnih.gov
Investigating the presence and metabolism of this compound in various organisms, including bacteria, fungi, plants, and algae, could reveal novel biological functions or biosynthetic capabilities. pnas.org This could involve using advanced analytical techniques to detect and quantify this compound and its metabolites, as well as genetic and biochemical approaches to identify the enzymes and pathways involved. The exploration of extremophiles or organisms in unique ecological niches might also uncover novel enzymes with unusual specificities for this compound. uminho.pt
Computational and Data-Driven Approaches for Pathway Design
Computational and data-driven approaches are becoming increasingly important in the design and optimization of metabolic pathways involving compounds like this compound. These approaches can be used to predict potential enzymatic reactions, identify optimal enzyme combinations, and model metabolic flux to maximize product yield. googleapis.comresearchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
